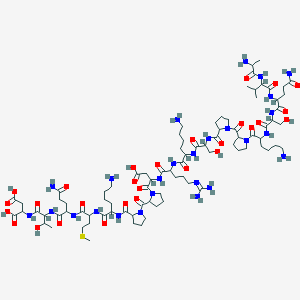

H-DL-Ala-DL-Val-DL-Gln-DL-Ser-DL-Lys-DL-Pro-DL-Pro-DL-Ser-DL-Lys-DL-Arg-DL-Asp-DL-Pro-DL-Pro-DL-Lys-DL-Met-DL-Gln-DL-xiThr-DL-Asp-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Systemin is a plant peptide hormone involved in the wound response in the family Solanaceae. It was the first plant hormone proven to be a peptide, having been isolated from tomato leaves in 1991 by a group led by Clarence A. Ryan . Systemin plays a crucial role in activating defense mechanisms in plants, particularly in response to wounding and insect attacks .

Métodos De Preparación

Systemin is derived from its precursor, prosystemin, which is encoded by the PROSYSTEMIN gene. The precursor is cleaved to produce the active peptide systemin . The preparation of systemin in a laboratory setting typically involves the expression of the PROSYSTEMIN gene in transgenic plants or the synthesis of the peptide using solid-phase peptide synthesis techniques .

Análisis De Reacciones Químicas

Systemin primarily functions as a signaling molecule and does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, it interacts with specific receptors and signaling pathways within the plant. The major product of its activity is the activation of defense-related genes, leading to the production of proteinase inhibitors and other defensive compounds .

Aplicaciones Científicas De Investigación

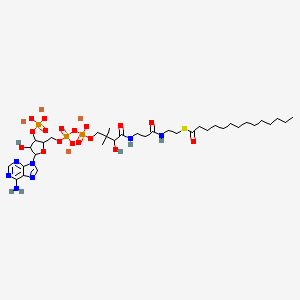

Systemin has been extensively studied for its role in plant defense mechanisms. It is used in research to understand plant immune responses and to develop strategies for enhancing crop resistance to pests and diseases . Additionally, systemin’s role in activating jasmonic acid pathways has made it a valuable tool in studying plant hormone signaling and metabolic pathways .

Mecanismo De Acción

Systemin exerts its effects by binding to specific receptors on the surface of plant cells. This binding triggers a signaling cascade that involves the production of jasmonic acid, a plant hormone that activates defense genes . The signaling pathway is similar to the cytokine-mediated inflammatory immune response in animals .

Comparación Con Compuestos Similares

Systemin is unique among plant hormones due to its peptide nature and its specific role in wound response. Similar compounds include hydroxyproline-rich glycopeptides found in tobacco and AtPeps (Arabidopsis thaliana Plant Elicitor Peptides) found in Arabidopsis thaliana . These peptides also play roles in plant defense but have different structures and mechanisms of action.

Propiedades

Fórmula molecular |

C85H144N26O28S |

|---|---|

Peso molecular |

2010.3 g/mol |

Nombre IUPAC |

2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[1-[1-[2-[[2-[[6-amino-2-[[2-[[1-[1-[6-amino-2-[[2-[[5-amino-2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C85H144N26O28S/c1-43(2)65(106-67(121)44(3)89)78(132)100-49(25-27-61(90)115)71(125)104-55(41-112)75(129)101-52(19-8-11-32-88)80(134)110-36-15-23-59(110)82(136)109-35-14-22-58(109)77(131)105-56(42-113)74(128)96-46(17-6-9-30-86)68(122)95-48(20-12-33-94-85(92)93)70(124)102-53(39-63(117)118)81(135)111-37-16-24-60(111)83(137)108-34-13-21-57(108)76(130)99-47(18-7-10-31-87)69(123)98-51(29-38-140-5)72(126)97-50(26-28-62(91)116)73(127)107-66(45(4)114)79(133)103-54(84(138)139)40-64(119)120/h43-60,65-66,112-114H,6-42,86-89H2,1-5H3,(H2,90,115)(H2,91,116)(H,95,122)(H,96,128)(H,97,126)(H,98,123)(H,99,130)(H,100,132)(H,101,129)(H,102,124)(H,103,133)(H,104,125)(H,105,131)(H,106,121)(H,107,127)(H,117,118)(H,119,120)(H,138,139)(H4,92,93,94) |

Clave InChI |

LWKMQFABIRSLII-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13394727.png)

![6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13394740.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13394800.png)